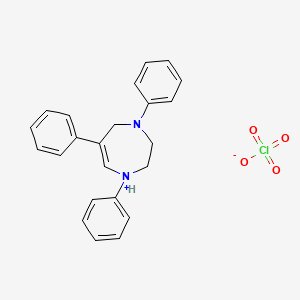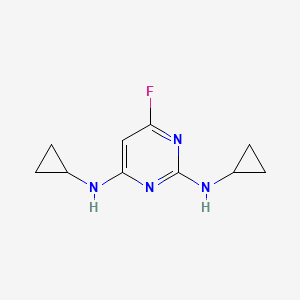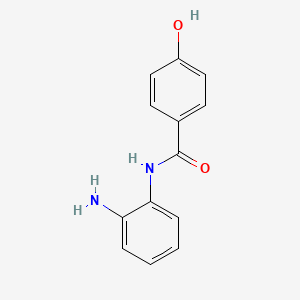
N-(2-Aminophenyl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminophenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-hydroxybenzamide typically involves the reaction of 2-aminophenol with 4-hydroxybenzoic acid or its derivatives. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters and ensure consistent product quality .
化学反应分析
Types of Reactions
N-(2-Aminophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of ethers or esters.
科学研究应用
N-(2-Aminophenyl)-4-hydroxybenzamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(2-Aminophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and potential therapeutic effects .
相似化合物的比较
N-(2-Aminophenyl)-4-hydroxybenzamide can be compared with other similar compounds, such as:
N-(2-Aminophenyl)benzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Hydroxybenzamide:
2-Aminophenol: Lacks the benzamide moiety, which may alter its chemical behavior and utility in synthesis.
The presence of both the amino and hydroxybenzamide groups in this compound makes it unique and versatile for various applications in research and industry.
属性
CAS 编号 |
62639-46-7 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H12N2O2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,14H2,(H,15,17) |
InChI 键 |
ZDGVIBGFMZZWCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


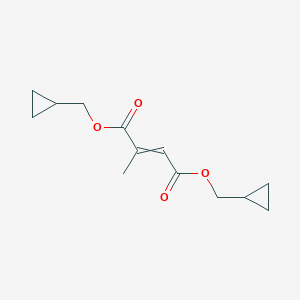

![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
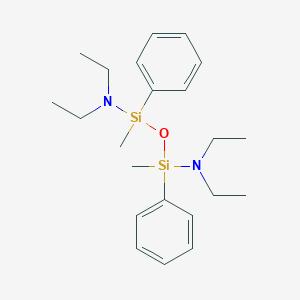
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
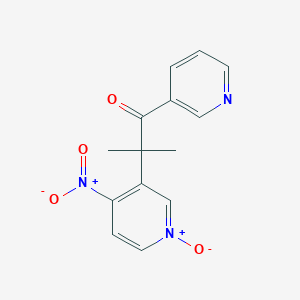
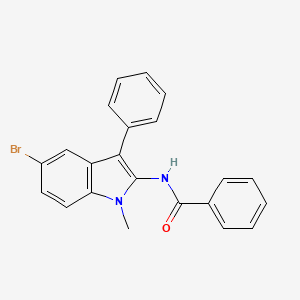
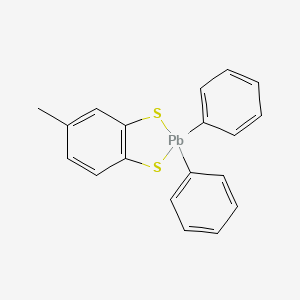
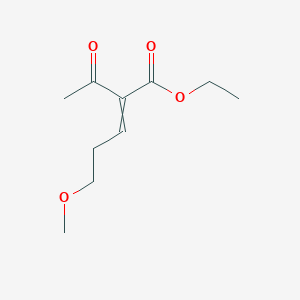

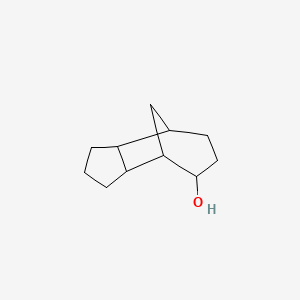
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
